molecular formula C6H10O3 B1218020 6-Oxohexanoic acid CAS No. 928-81-4

6-Oxohexanoic acid

Cat. No. B1218020
Key on ui cas rn: 928-81-4
M. Wt: 130.14 g/mol
InChI Key: PNPPVRALIYXJBW-UHFFFAOYSA-N
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Patent
US05717089

Procedure details

An ε-caprolactam preparation process starting from methyl 5-formylvalerate is described in U.S. Pat. No. 4,730,040. In this process, methyl 5-formylvalerate is first hydrolyzed (step x) in the presence of water and an acidic agent to yield 5-formylvaleric acid. The acid is then further reacted (step y) in aqueous solvent with ammonia and hydrogen in the presence of a Raney nickel catalyst in one reaction step to yield 6-aminocaproic acid. After separation of ammonia, the aqueous mixture is heated to 300° C. (step z) to form ε-caprolactam by cyclization of the 6-aminocaproic acid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
C1(=O)NCCCCC1.[CH:9]([CH2:11][CH2:12][CH2:13][CH2:14][C:15]([O:17]C)=[O:16])=[O:10]>O>[CH:9]([CH2:11][CH2:12][CH2:13][CH2:14][C:15]([OH:17])=[O:16])=[O:10]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CCCCCN1)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)CCCCC(=O)OC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)CCCCC(=O)OC
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(=O)CCCCC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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